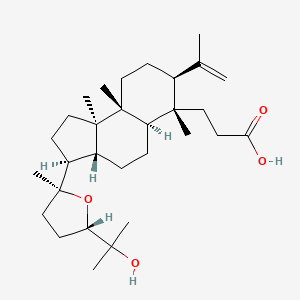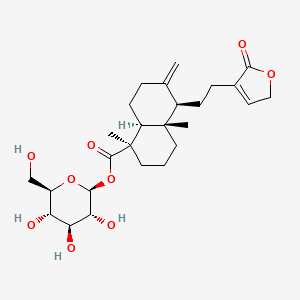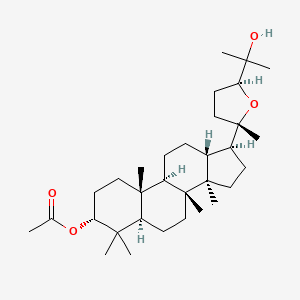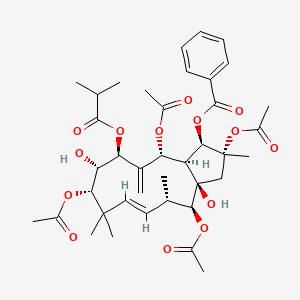
Eichlerianic acid
Vue d'ensemble
Description
Eichlerianic acid is a diterpene glycoside. It has a role as a metabolite.
This compound is a natural product found in Cabralea canjerana, Aglaia elaeagnoidea, and other organisms with data available.
Applications De Recherche Scientifique
Structural Analysis and Stereochemistry : A study on Aglaia silvestris revealed a new series of 20,24-epoxy dammarane triterpenoids, including isoeichlerianic acid and this compound. The study provided insights into the stereochemistry of these compounds (Seger, Pointinger, Greger, & Hofer, 2008).
Cytotoxic Effects in Cancer Research : this compound was isolated from the mangrove plant Scyphiphora hydrophyllacea and demonstrated strong cytotoxic effects on estrogen receptor-positive breast cancer (MCF-7) and non-small cell lung cancer (NCI-H292) cells (Samarakoon et al., 2018).
Isolation and Identification in Plant Studies : Research on Dysoxylum richii fruits isolated this compound among other dammarane-type triterpenoids. The study provided chemical structural information and potential biological implications (Aalbersberg & Singh, 1991).
Antiviral Properties : A study on dammar resin identified this compound as one of several triterpenes with antiviral activity against Herpes simplex virus types I and II in vitro (Poehland et al., 1987).
Safety and Hazards
Orientations Futures
Eichlerianic acid may have antiviral activity against Herpes simplex virus types I and II in vitro . This suggests potential future directions for research into its antiviral properties.
Relevant Papers One relevant paper is “Isothis compound from Aglaia silvestris and revision of the stereochemistry of foveolin B” by Harald Greger . This paper discusses the stereochemistry of this compound and its relation to other compounds.
Mécanisme D'action
Mode of Action
It is known that trypanocidal compounds often work by interfering with essential biological processes in the parasite, such as dna replication, protein synthesis, or cellular metabolism . The antiviral activity of Eichlerianic acid could be due to its ability to interfere with viral replication or to disrupt the viral envelope . The cytotoxic activity against cancer cells might be due to the induction of apoptosis, inhibition of cell proliferation, or interference with the cell cycle .
Biochemical Pathways
Based on its known targets, it can be speculated that this compound might affect pathways related to dna replication, protein synthesis, and cellular metabolism in trypanosoma species . In the case of Herpes simplex virus, this compound might interfere with the viral life cycle, which includes entry into the host cell, replication, assembly, and release . In cancer cells, this compound might affect pathways related to cell proliferation, apoptosis, and the cell cycle .
Pharmacokinetics
These properties are crucial in determining the bioavailability, efficacy, and safety of a compound
Result of Action
The result of this compound’s action would be the death of Trypanosoma species, inhibition of Herpes simplex virus replication, and cytotoxic effects on certain cancer cells . These effects are likely due to the disruption of essential biological processes in these organisms or cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the stability and activity of a compound . Additionally, the internal environment of an organism or cell, including factors such as metabolic state and the presence of other drugs or chemicals, can also influence the action of a compound . .
Analyse Biochimique
Biochemical Properties
Eichlerianic acid plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It has been shown to exhibit weak cytotoxicity against several human cancer cell lines, including HL-60, SMMC-7721, A-549, MCF-7, and SW480 . This compound interacts with enzymes involved in cell signaling pathways, potentially inhibiting or modulating their activity. Additionally, it has been found to have antiviral activity against Herpes simplex virus types I and II .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces cytotoxic effects, leading to cell death. It also affects the expression of genes involved in cell proliferation and apoptosis . Furthermore, this compound has been observed to impact cellular metabolism by altering the activity of metabolic enzymes and pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the cellular level. This compound binds to specific proteins and enzymes, modulating their activity. It can inhibit or activate enzymes involved in critical cellular processes, such as cell signaling and metabolism. Additionally, this compound influences gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular functionStudies have indicated that prolonged exposure to this compound can lead to sustained cytotoxic effects and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits minimal toxicity and can modulate cellular processes without causing significant adverse effects. At higher doses, this compound can induce toxic effects, including liver and kidney damage . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to affect the metabolism of lipids and carbohydrates, potentially altering the levels of key metabolites
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. This compound’s distribution within tissues can affect its bioavailability and therapeutic efficacy . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in therapeutic applications.
Subcellular Localization
This compound’s subcellular localization plays a critical role in its activity and function. It is directed to specific cellular compartments through targeting signals and post-translational modifications. This compound has been observed to localize in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . The subcellular localization of this compound is essential for understanding its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-3-[(2S,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O4/c1-19(2)20-11-17-29(7)23(27(20,5)15-14-25(31)32)10-9-21-22(12-16-28(21,29)6)30(8)18-13-24(34-30)26(3,4)33/h20-24,33H,1,9-18H2,2-8H3,(H,31,32)/t20-,21+,22-,23+,24-,27-,28+,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBGKWZSOPPDSD-ZFQFSHTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C(C1(C)CCC(=O)O)CCC3C2(CCC3C4(CCC(O4)C(C)(C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC(=O)O)CC[C@H]3[C@]2(CC[C@@H]3[C@@]4(CC[C@H](O4)C(C)(C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501098817 | |
| Record name | (3S,3aR,5aR,6S,7S,9aR,9bR)-Dodecahydro-6,9a,9b-trimethyl-7-(1-methylethenyl)-3-[(2S,5S)-tetrahydro-5-(1-hydroxy-1-methylethyl)-2-methyl-2-furanyl]-1H-benz[e]indene-6-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501098817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56421-13-7 | |
| Record name | (3S,3aR,5aR,6S,7S,9aR,9bR)-Dodecahydro-6,9a,9b-trimethyl-7-(1-methylethenyl)-3-[(2S,5S)-tetrahydro-5-(1-hydroxy-1-methylethyl)-2-methyl-2-furanyl]-1H-benz[e]indene-6-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56421-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S,3aR,5aR,6S,7S,9aR,9bR)-Dodecahydro-6,9a,9b-trimethyl-7-(1-methylethenyl)-3-[(2S,5S)-tetrahydro-5-(1-hydroxy-1-methylethyl)-2-methyl-2-furanyl]-1H-benz[e]indene-6-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501098817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is eichlerianic acid and where is it found?
A1: this compound is a dammarane-type triterpenoid primarily isolated from plants belonging to the Meliaceae family, notably the Aglaia genus. It is frequently found alongside other dammarane triterpenoids like cabraleone and ocotillone. [, ] It has also been found in the gum resin of Styrax benzoin (Styracaceae). []
Q2: What are the notable biological activities of this compound?
A2: Research indicates this compound possesses several biological activities, including:
- Cytotoxic activity: It has demonstrated cytotoxic effects against various cancer cell lines, such as breast cancer (MCF-7) [, ], lung cancer (NCI-H292) [], and murine leukemia cells (P-388). [, ]
- Antiviral activity: this compound exhibits antiviral activity against Herpes simplex virus types I and II in vitro. []
- Ichthyotoxicity: Studies have shown it to be toxic to zebrafish (Danio rerio). [, ]
Q3: How potent is this compound's cytotoxic activity against cancer cells?
A3: The potency of this compound varies depending on the cell line. Against MCF-7 breast cancer cells, it shows an IC50 of 8.86 μg/mL after 24 hours. [] In comparison, its activity against murine leukemia cells (P-388) is weaker, with an IC50 of 34 μg/mL. [] This suggests its mechanism of action might differ between cancer cell types.
Q4: Are there any synergistic effects observed with this compound and other compounds?
A4: Interestingly, while this compound alone may exhibit weak cytotoxicity, a synergistic effect is observed when combined with its epimer, shoreic acid, in specific molar ratios (4:1 to 1:1). [] This suggests a potential for enhancing its efficacy through combination therapies.
Q5: Is this compound effective against drug-resistant bacteria?
A5: Research suggests this compound demonstrates antibacterial activity against both ATCC and multidrug-resistant (MDR) bacterial strains, including P. aeruginosa, E. coli, S. aureus, and B. subtilis. [] This indicates a potential role for this compound in combating antibiotic resistance.
Q6: What is the impact of this compound on Meloidogyne incognita?
A6: this compound, in combination with shoreic acid, has been shown to inhibit the hatching of Meloidogyne incognita juveniles by 57% to 90%. [] This suggests potential applications in controlling this plant-parasitic nematode.
Q7: How has this compound been structurally characterized?
A7: The structure of this compound has been elucidated using various spectroscopic techniques, including nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR). [, , ] X-ray crystallography has also been employed to confirm the structure of its methyl ester derivative, methyl shoreate, which provided insights into the stereochemistry of this compound. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







